molecular formula C18H26BrN3O3 B2603056 Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate CAS No. 2402829-91-6

Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate

Cat. No.: B2603056
CAS No.: 2402829-91-6
M. Wt: 412.328
InChI Key: QZXONLKDVBWTCP-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate” is a chemical compound . It is a derivative of N-Boc piperazine . The compound has a molecular weight of 384.27 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical and Chemical Properties Analysis

The compound is in the form of a powder . It has a storage temperature of room temperature .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Tert-butyl phenylazocarboxylates, similar in structure due to the presence of tert-butyl groups, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of a wide variety of derivatives. Such reactions include oxygenation, halogenation, carbohalogenation, and aryl-aryl coupling, highlighting their utility in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Photolabile Protecting Groups

Compounds structurally related to the tert-butyl derivative, such as 4‐(1‐Azi‐2,2,2‐trifluoroethyl)benzoic Acid, have been synthesized and employed as highly photolabile protecting groups that can be attached to biochemical agents. This application is crucial for the development of photoaffinity labels for biochemical research, enabling precise studies of molecular interactions (Nassal, 1983).

Asymmetric Synthesis of Amines

Tert-butyl groups are integral in the synthesis of N-tert-butanesulfinyl imines, which are key intermediates for the asymmetric synthesis of amines. This method allows for the efficient production of a wide range of enantioenriched amines, highlighting the importance of tert-butyl derivatives in facilitating stereoselective synthetic strategies (Ellman, Owens, & Tang, 2002).

Photochemical and Thermal Rearrangements

The photochemical and thermal rearrangements of oxaziridines, compounds that can be structurally related to tert-butyl derivatives, provide clear evidence supporting stereoelectronic theory. This application is significant for understanding reaction mechanisms and developing new synthetic methodologies (Lattes et al., 1982).

Polymer Science

In the field of polymer science, tert-butyl groups are utilized in the synthesis of polyamides with specific structural features, such as flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-10-5-6-14(9-11-22)21(4)16(23)13-7-8-15(19)20-12-13/h7-8,12,14H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXONLKDVBWTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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